ETHYLTRICYCLOHEXYLTIN

Description

Properties

IUPAC Name |

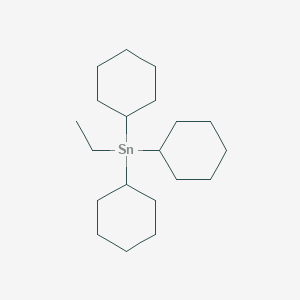

tricyclohexyl(ethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H11.C2H5.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1H,2-6H2;1H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUDOJQVZDLESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147592 | |

| Record name | Stannane, tricyclohexylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106376-80-1 | |

| Record name | Stannane, tricyclohexylethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106376801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tricyclohexylethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization Techniques for Ethyltricyclohexyltin

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organotin Chemistry.tubitak.gov.trscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural analysis of organotin compounds in solution. upce.czresearchgate.net The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and the tin isotopes ¹¹⁷Sn and ¹¹⁹Sn, allows for a thorough investigation of the molecular framework. northwestern.eduhuji.ac.il For tetraorganotin compounds like ethyltricyclohexyltin, NMR provides critical data on the connectivity and stereochemistry of the organic ligands attached to the central tin atom. rsc.orguu.nl

In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl and tricyclohexyl groups appear in distinct regions. The protons of the ethyl group are expected to exhibit characteristic splitting patterns: a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, arising from scalar coupling to each other. These protons are deshielded by the adjacent tin atom, and their chemical shifts are anticipated in the 0.8-1.5 ppm range. libretexts.org

The protons of the three cyclohexyl rings present a more complex set of overlapping multiplets in the aliphatic region, typically between 1.0 and 2.0 ppm. wisc.edu A key feature in the ¹H NMR spectra of organotin compounds is the presence of "satellite" peaks flanking the main proton resonances. These satellites arise from the coupling between the protons and the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. huji.ac.ilrsc.org The magnitude of these coupling constants, particularly the two-bond coupling (²J(Sn-H)), provides valuable structural information.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Sn-CH₂-CH₃ | ~1.2 | Quartet (q) | ³J(H-H) ≈ 7-8 |

| Sn-CH₂-CH₃ | ~1.1 | Triplet (t) | ³J(H-H) ≈ 7-8 |

| Cyclohexyl (C₆H₁₁) | 1.0 - 2.0 | Multiplet (m) | - |

Note: Predicted values are based on general principles and data for analogous alkyltin compounds. pitt.edusigmaaldrich.com Actual experimental values may vary.

¹³C NMR spectroscopy is instrumental in determining the number of non-equivalent carbon atoms within a molecule. libretexts.org For this compound, the spectrum would show distinct signals for the two carbons of the ethyl group and a set of signals for the cyclohexyl carbons. Assuming the typical chair conformation for the cyclohexyl rings, the carbons can be chemically non-equivalent, leading to multiple resonances.

The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state. libretexts.org Carbons directly bonded to the tin atom (α-carbons) are significantly affected and typically appear in a predictable range for sp³-hybridized carbons in tetraorganotin compounds. oregonstate.eduyoutube.com Similar to ¹H NMR, the ¹³C signals for carbons close to the tin atom will exhibit coupling to the ¹¹⁹Sn and ¹¹⁷Sn nuclei, with the one-bond coupling constant, ¹J(¹¹⁹Sn-¹³C), being particularly informative about the s-character of the Sn-C bond. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Sn-C H₂-CH₃ | 10 - 15 |

| Sn-CH₂-C H₃ | 12 - 18 |

| Sn-C ₁ (Cyclohexyl) | 30 - 40 |

| Cyclohexyl (C₂-C₆) | 25 - 35 |

Note: Predicted values are based on established chemical shift correlations for organotin compounds. libretexts.orghmdb.cahmdb.ca

¹¹⁹Sn NMR spectroscopy is an exceptionally sensitive probe for the electronic and steric environment of the tin atom. academie-sciences.fr The ¹¹⁹Sn nucleus has a very wide chemical shift range of over 5000 ppm, making it highly sensitive to subtle changes in coordination number, ligand electronegativity, and geometry. northwestern.edu For tetra-coordinate tetraorganotin (R₄Sn) compounds like this compound, the chemical shifts typically fall within a well-defined upfield region relative to the standard reference, tetramethyltin (B1198279) (Me₄Sn). huji.ac.ilrsc.org

The interpretation of the ¹¹⁹Sn chemical shift provides direct insight into the shielding of the tin nucleus. The presence of three bulky cyclohexyl groups and one ethyl group creates a specific electronic environment. The replacement of a simple alkyl group with a bulkier one generally causes a downfield shift (less shielding). Therefore, the chemical shift for this compound is expected to be in the range observed for similar tetraalkyltin compounds, influenced by the cumulative electronic and steric effects of the four organic substituents. rsc.orgrsc.org

Table 3: Representative ¹¹⁹Sn NMR Chemical Shifts for Tetraorganotin Compounds

| Compound | Formula | ¹¹⁹Sn Chemical Shift (δ, ppm) |

| Tetramethyltin | Me₄Sn | 0 (Reference) |

| Tetraethyltin | Et₄Sn | -9.5 |

| Tetrabutyltin | Bu₄Sn | -19.0 |

| Triphenyl(methyl)tin | Ph₃SnMe | -26.4 |

| This compound (Predicted) | EtSn(Cy)₃ | -20 to -60 |

Note: Data sourced from literature on organotin NMR spectroscopy. rsc.orgrsc.org The predicted range for this compound is an estimation based on trends observed for related structures.

Mass Spectrometry (MS) Techniques for Organotin Structure Elucidation.tubitak.gov.trnih.gov

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting fragments. youtube.com A key feature in the mass spectrum of any organotin compound is the distinctive isotopic pattern of tin, which has several stable isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn), creating a characteristic cluster of peaks for any tin-containing fragment that greatly aids in its identification. upce.cz

For this compound, ionization would likely lead to the molecular ion (M⁺•), which may then undergo fragmentation. Common fragmentation pathways for tetraorganotin compounds involve the homolytic cleavage of Sn-C bonds, leading to the loss of alkyl or cycloalkyl radicals. libretexts.orgdummies.com This would result in the formation of prominent fragment ions such as [Sn(C₆H₁₁)₃]⁺ (tricyclohexyltin cation) or [Sn(C₆H₁₁)(C₂H₅)]⁺. Further fragmentation could involve the loss of ethene or cyclohexene (B86901) via rearrangement processes.

While conventional mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HR-MS) measures the mass-to-charge ratio with very high accuracy (typically to within a few parts per million, ppm). bioanalysis-zone.comnih.gov This precision allows for the determination of the exact mass of an ion, which in turn enables the unambiguous calculation of its elemental formula. rsc.org

For this compound, with the molecular formula C₂₀H₃₈Sn, HR-MS is essential for confirming its composition. By comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass, its elemental formula can be definitively established, distinguishing it from other compounds that might have the same nominal mass. bioanalysis-zone.com This capability is crucial for the structural confirmation of new compounds or the identification of unknowns in complex mixtures.

Table 5: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₈Sn |

| Nominal Mass | 398 amu |

| Monoisotopic Mass (Exact Mass) | 398.19955 Da |

Note: The exact mass is calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹²⁰Sn).

X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure Determination

X-ray Absorption Fine Structure (EXAFS) is a powerful element-specific technique used to determine the local atomic structure around a particular atom within a material, even in non-crystalline or disordered systems. unipd.it For this compound, EXAFS spectroscopy tuned to the tin (Sn) K-edge or L-edge provides precise information about the immediate coordination environment of the central tin atom.

The technique is based on the analysis of the oscillatory structure, or fine structure, that appears on the high-energy side of an X-ray absorption edge in an X-ray absorption spectrum (XAS). dragon.lv This fine structure, χ(k), results from the interference between the outgoing photoelectron wave generated by the absorption of an X-ray and the waves backscattered from neighboring atoms. uu.nl The analysis of the EXAFS signal can yield quantitative information on the types of neighboring atoms, their distance from the central tin atom (interatomic distance), and the number of these neighbors (coordination number). unipd.it It also provides insight into the degree of local structural disorder, described by the Debye-Waller factor. unipd.it

In the context of this compound, an EXAFS study would focus on the Sn-C bonds. By fitting the experimental EXAFS data, researchers can precisely determine the average bond length between the tin atom and the carbon atoms of the ethyl and tricyclohexyl groups. This method is complementary to diffraction techniques, offering a view of the local structure averaged over all tin sites in the sample.

Table 1: Representative EXAFS Data for the Local Environment of Tin in this compound This table illustrates the type of data obtained from an EXAFS analysis. The values are representative for a tetra-coordinated organotin compound.

| Shell | Atom | Coordination Number (N) | Interatomic Distance (R / Å) | Debye-Waller Factor (σ² / Ų) |

| 1st | Carbon (C) | 4 | 2.15 | 0.003 |

Mössbauer Spectroscopy (¹¹⁹Sn) in Probing Tin Environment and Oxidation States

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the local chemical environment of specific isotopes. mdpi.com For tin-containing compounds, ¹¹⁹Sn Mössbauer spectroscopy is exceptionally informative, as the natural abundance of the ¹¹⁹Sn isotope is approximately 8.59%. mdpi.combnc.hu This method provides detailed insights into the oxidation state, coordination geometry, and bonding characteristics of the tin atom. bnc.huznaturforsch.com

The primary parameters derived from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the tin nucleus and is directly related to the oxidation state of the tin atom. For this compound, the tin atom is in the +4 oxidation state (Sn(IV)). Sn(IV) compounds typically exhibit isomer shifts in the range of 0 to 2.1 mm s⁻¹, which is distinct from Sn(II) compounds that show values in the range of 2.5 to 4.5 mm s⁻¹. mdpi.com

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction between the nuclear quadrupole moment of the ¹¹⁹Sn nucleus and the electric field gradient at the nucleus. A non-zero quadrupole splitting indicates an asymmetric distribution of electron density around the tin atom. For a tetra-coordinated compound like this compound, the magnitude of the splitting provides information about distortions from a perfect tetrahedral symmetry in the SnC₄ core.

Therefore, a ¹¹⁹Sn Mössbauer spectrum of this compound would be expected to show a doublet with an isomer shift characteristic of Sn(IV) and a quadrupole splitting value reflecting the specific geometry imposed by the ethyl and cyclohexyl ligands. znaturforsch.com

Table 2: Typical ¹¹⁹Sn Mössbauer Parameters for Tin Compounds This table provides context for the expected values for this compound.

| Compound / Oxidation State | Isomer Shift (δ / mm s⁻¹) | Quadrupole Splitting (ΔE_Q / mm s⁻¹) |

| Sn(IV) - Tetrahedral (e.g., SnCl₄) | ~0.85 | 0 |

| This compound (Sn(IV)) | ~1.4 - 1.6 | >1.0 |

| Sn(II) (e.g., SnCl₂) | ~3.7 | ~0.9 |

| Metallic Tin (β-Sn) | ~2.57 | 0 |

Electron Paramagnetic Resonance (EPR) Studies of Organotin Radicals

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and transition metal ions. bruker.combiointerfaceresearch.com The parent this compound molecule is a diamagnetic compound with all electrons paired, and therefore, it is "EPR-silent."

However, EPR spectroscopy becomes an invaluable tool for studying the paramagnetic radical intermediates that can be generated from this compound under certain conditions, such as photolysis or reaction with radical initiators. nih.gov For instance, the homolytic cleavage of a tin-carbon bond would produce an organotin radical. The study of these transient species is crucial for understanding reaction mechanisms, degradation pathways, and reactivity. researchgate.net

An EPR spectrum provides two key pieces of information:

The g-value: This is analogous to the chemical shift in NMR and is characteristic of the radical's electronic environment.

Hyperfine Coupling Constants (A): These arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹¹⁷Sn, ¹¹⁹Sn, ¹H, or ¹³C) and provide direct information about the radical's structure and the distribution of the unpaired electron density.

By analyzing the EPR spectrum of a radical derived from this compound, researchers could identify the specific structure of the radical (e.g., whether the unpaired electron is centered on the tin atom) and quantify its concentration. bruker.com

Table 3: Hypothetical EPR Parameters for a Tricyclohexyltin Radical This table illustrates the type of data obtained from an EPR study of a radical species related to the parent compound.

| Radical Species | g-value | Hyperfine Coupling Constant (A / Gauss) |

| (Cyclohexyl)₃Sn• | ~1.998 | A(¹¹⁹Sn) ≈ 1600-1900 |

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the most definitive analytical technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.esnih.gov Provided that a suitable single crystal of this compound can be grown, SC-XRD can provide a complete and unambiguous structural characterization in the solid state. uhu-ciqso.es

The experiment involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. ipinnovative.com This diffraction pattern is directly related to the crystal's internal lattice structure. Analysis of the data allows for the determination of:

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating block of the crystal lattice. uhu-ciqso.es

Crystal System and Space Group: The fundamental symmetry of the crystal.

Atomic Coordinates: The precise position of every atom within the unit cell.

Bond Lengths and Angles: Highly accurate measurements of all bond lengths (e.g., Sn-C, C-C) and bond angles (e.g., C-Sn-C), providing a detailed molecular geometry. uhu-ciqso.es

Intermolecular Interactions: Information on how the molecules are packed together in the crystal lattice.

The resulting structural model is a comprehensive depiction of the molecule's conformation, including the orientation of the ethyl and cyclohexyl groups relative to the central tin atom.

Table 4: Illustrative Crystallographic Data for this compound This table presents the type of parameters that would be determined from a successful single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 10.8 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 2113 |

| Z (molecules/unit cell) | 4 |

| Sn-C (ethyl) bond length (Å) | 2.14 |

| Sn-C (cyclohexyl) bond length (Å) | 2.16 |

| C-Sn-C angle (°) | 109.5 (average) |

Chemical Reactivity and Mechanistic Investigations of Ethyltricyclohexyltin

Reaction Pathways Involving Sn-C Bond Transformations

The Sn-C bond, while relatively stable, is susceptible to cleavage by various reagents, a reaction of fundamental importance in the application of organotin compounds as intermediates in organic synthesis gelest.comfakirchandcollege.org. The reactivity of the Sn-C bond is influenced by the nature of the organic substituents. In the case of ethyltricyclohexyltin, the presence of both ethyl and cyclohexyl groups offers different potential sites for reaction. Generally, the ease of cleavage of organic groups from tin follows the order: aryl, vinyl, allyl > alkyl gelest.comdtic.mil. Among alkyl groups, lower alkyl groups are typically cleaved more readily than bulkier, higher alkyl groups gelest.com.

Homolytic cleavage of the Sn-C bond involves the formation of radical intermediates. This can be initiated by photolysis, thermolysis, or reaction with radical initiators. A well-studied example is the reaction of tetraalkyltin compounds with iodine, which can proceed through a radical chain mechanism involving an initial charge-transfer complex acs.org. The reactivity of organotin compounds in homolytic reactions is directly related to the bond dissociation energy (BDE) of the C-Sn bond researchgate.net.

The process can be represented by the following general steps:

Initiation: Formation of an iodine atom (I•) photochemically.

Propagation:

Formation of a charge-transfer complex between the tetraalkyltin and the iodine atom.

Electron transfer within the complex to form a tetraalkyltin radical cation and an iodide anion.

Fragmentation of the radical cation to yield a trialkyltin cation and an alkyl radical.

Reaction of the alkyl radical with molecular iodine to form the alkyl iodide and another iodine atom, which continues the chain.

The selectivity of cleavage in unsymmetrical tetraalkyltins in these reactions is influenced by the stability of the departing alkyl radical acs.orgewha.ac.kr.

Table 1: General Parameters for Homolytic Cleavage of Tetraalkyltin Compounds

| Parameter | Description | General Trend/Observation |

| Initiation Method | Energy input to start the radical reaction. | Photochemical (UV light), Thermal. |

| Reactant | Species that induces homolytic cleavage. | Halogens (e.g., I₂), Peroxides. acs.orgacs.org |

| Intermediate | Transient species formed during the reaction. | Tetraalkyltin radical cation (R₄Sn⁺•), Alkyl radical (R•). acs.org |

| Rate Dependence | Factors influencing the reaction rate. | Light intensity (for photochemical reactions), Concentration of reactants. acs.org |

| Cleavage Selectivity | Preferential cleavage of one organic group over another. | Follows the stability of the resulting alkyl radical. acs.orgewha.ac.kr |

Heterolytic cleavage of the Sn-C bond typically occurs via electrophilic attack on the carbon atom, often with concurrent nucleophilic assistance at the tin center fakirchandcollege.org. This is a common pathway for reactions with halogens, mineral acids, and metal halides gelest.com.

Reaction with Halogens: The reaction of a tetraorganotin with a halogen, such as chlorine or bromine, results in the cleavage of one Sn-C bond to form a triorganotin halide and an organic halide gelest.com.

R₄Sn + X₂ → R₃SnX + RX (where R = alkyl, X = halogen)

Reaction with Acids: Mineral acids cleave the Sn-C bond to produce a triorganotin salt and a hydrocarbon gelest.com.

R₄Sn + HX → R₃SnX + RH

The reactivity sequence for electrophilic cleavage generally follows the order of carbanion stability of the leaving group (e.g., allyl > phenyl > vinyl > alkyl) dtic.mil. For this compound, this would suggest that the ethyl group might be cleaved preferentially over the more sterically hindered cyclohexyl groups under certain conditions.

Ligand Exchange and Coordination Chemistry of Organotin(IV) Centers

A key feature of organotin(IV) chemistry is the ability of the tin atom to expand its coordination number from four to five, six, or even seven gelest.comresearchgate.net. This is due to the availability of empty 5d orbitals on the tin atom, which can accept electron pairs from donor ligands rjpbcs.com. While tetraorganotins like this compound are generally poor Lewis acids, the presence of electronegative groups in related organotin halides significantly enhances their ability to form complexes gelest.comorientjchem.org.

Ligand exchange reactions are common, particularly with organotin halides, where the halide can be readily replaced by other nucleophiles such as hydroxides, alkoxides, or carboxylates gelest.com. Even in tetraorganotins, intramolecular coordination can occur if one of the organic substituents contains a donor atom (e.g., nitrogen or oxygen), leading to hypervalent tin species rjpbcs.comuu.nl. In such cases, the tin center can adopt geometries such as trigonal bipyramidal (for 5-coordination) or octahedral (for 6-coordination) bsmiab.orgnih.gov. The coordination number and geometry can often be determined using techniques like ¹¹⁹Sn NMR spectroscopy researchgate.netnih.gov.

Table 2: Coordination Geometries of Organotin(IV) Centers

| Coordination Number | Geometry | Example Compound Type | ¹¹⁹Sn NMR Shift Range (ppm) |

| 4 | Tetrahedral | R₄Sn | +200 to -60 nih.gov |

| 5 | Trigonal Bipyramidal | R₃SnX·L, R₂SnX₂·L | -90 to -190 nih.gov |

| 6 | Octahedral | R₂SnX₂·L₂, RSnX₃·L₂ | -210 to -400 nih.gov |

| L represents a neutral donor ligand. |

Redox Behavior and Electron Transfer Processes in Organotin Systems

The primary oxidation states for tin are +II and +IV gelest.com. In organotin compounds like this compound, the tin is in the +IV oxidation state. Redox reactions can involve the reduction of Sn(IV) to Sn(II), although this is more common under specific conditions with strong reducing agents vulcanchem.com.

Electron transfer is a key step in certain reaction mechanisms of organotin compounds. As mentioned, the homolytic cleavage of the Sn-C bond by iodine can be initiated by an electron transfer step to form a tetraalkyltin radical cation acs.org. Similarly, electron transfer processes are implicated in the palladium-catalyzed cross-coupling reactions (e.g., the Stille reaction), which are of immense synthetic utility acs.orgacs.org. The redox behavior of organotin compounds can be investigated using electrochemical techniques such as cyclic voltammetry researchgate.net. These studies provide insights into the stability of radical ions and the feasibility of electron transfer pathways.

Interaction with Lewis Bases and Acid-Base Adduct Formation

While tetraorganotins themselves are weak Lewis acids, their derivatives, particularly organotin halides, are effective Lewis acids and readily form adducts with Lewis bases gelest.comorientjchem.orgresearchgate.net. A Lewis acid is a species that can accept an electron pair, and a Lewis base is an electron-pair donor libretexts.orgwikipedia.org. The acidity of organotin halides increases with the number of halide substituents (e.g., RSnCl₃ > R₂SnCl₂ > R₃SnCl) orientjchem.org.

The interaction involves the donation of a lone pair of electrons from the Lewis base (e.g., amines, pyridines, phosphines) into a vacant orbital on the tin atom, forming a coordinate covalent bond libretexts.org. This results in the formation of a Lewis acid-base adduct with an expanded coordination number at the tin center gelest.comuni-due.de. For example, a triorganotin halide (R₃SnX) can react with a Lewis base (L) to form a five-coordinate adduct, R₃SnX·L, which typically adopts a trigonal bipyramidal geometry scispace.com.

Even though this compound lacks strongly electronegative groups, weak interactions with donor solvents or reagents might occur, potentially facilitating certain reactions by stabilizing transition states. The formation of stable adducts, however, would generally require prior conversion to an organotin halide or another derivative with enhanced Lewis acidity.

Environmental Transformation Pathways of Organotin Compounds: Mechanistic Studies

Photodegradation Mechanisms under UV Irradiation

The degradation of organotin compounds by sunlight, known as photolysis, is a significant environmental transformation process. nih.gov For organotins in aquatic environments, photolytic decomposition can occur slowly, leading to the stepwise removal of organic groups from the tin atom, a process referred to as debutylation in butyltin compounds, ultimately forming inorganic tin. tandfonline.com The general mechanism for triorganotin compounds (R3SnX) like ethyltricyclohexyltin involves the cleavage of the tin-carbon bond.

Under ultraviolet (UV) irradiation, which mimics the high-energy component of sunlight, the degradation of organotin compounds is accelerated. While specific studies on this compound are limited, the established photodegradation pathway for similar compounds, such as tributyltin (TBT), provides a model for its likely transformation. This process is initiated by the absorption of UV light, which excites the molecule and leads to the homolytic cleavage of a tin-carbon bond, generating an ethyl or cyclohexyl radical and a diorganotin radical. This is a sequential process, with the parent compound degrading to di- and mono-substituted derivatives. researchgate.net

For instance, the photocatalytic degradation of TBT in water has been shown to be highly efficient, with near-complete degradation observed after short periods of UV treatment in the presence of a catalyst like titanium dioxide (TiO2). nih.gov The primary mechanism in such systems is the generation of highly reactive hydroxyl radicals, which attack the organotin compound, alongside direct photolysis. nih.gov This suggests that under similar conditions, this compound would likely undergo sequential dealkylation or decyclization, forming dicyclohexylethyltin, cyclohexylethyltin, and eventually inorganic tin.

Table 1: Postulated Photodegradation Products of this compound

| Parent Compound | Potential Intermediate Products | Final Product |

| This compound | Dicyclohexylethyltin, Monocyclohexylethyltin | Inorganic Tin |

This table is based on generalized degradation pathways for organotin compounds and represents a hypothetical degradation sequence for this compound in the absence of specific experimental data.

Biodegradation Pathways and Microbial Interactions

The breakdown of organotin compounds by microorganisms is a crucial pathway for their removal from the environment. nih.gov Bacteria and fungi can metabolize these compounds, typically through the sequential cleavage of the tin-carbon bonds. researchgate.net While specific microbial degradation studies on this compound are not widely documented, the principles derived from studies on other organotins, like TBT and triphenyltin (B1233371) (TPT), are applicable.

Microorganisms, such as Rhodococcus and Pseudomonas species, have demonstrated the ability to degrade various organic pollutants. nih.govnih.gov The biodegradation process for organotins is generally considered a detoxification mechanism for the microbes, as the toxicity of organotin compounds decreases with a decreasing number of organic substituents (R3SnX > R2SnX2 > RSnX3). tandfonline.com

The initial step in the biodegradation of a triorganotin compound like this compound would likely involve an enzymatic reaction that cleaves one of the organic groups from the tin atom. This process would lead to the formation of less toxic di- and mono-organotin derivatives. For example, studies with certain bacteria have shown that the degradation of organotins can be facilitated by siderophores, which are chelating agents that can interact with the tin atom and promote the cleavage of the tin-carbon bond. nih.gov

Chemical Cleavage Processes in Aquatic and Sediment Environments

In addition to photodegradation and biodegradation, organotin compounds can undergo chemical cleavage in aquatic and sediment environments. nih.gov This process involves the breaking of the tin-carbon bond through chemical reactions, such as hydrolysis.

The rate and extent of chemical cleavage are influenced by environmental factors like pH and the presence of other chemical species. For instance, the hydrolysis of tributyltin fluoride (B91410) to tributyltin hydroxide, which then dehydrates and degrades, has been proposed as a possible degradation mechanism in aqueous media. tandfonline.com

In sediment environments, organotin compounds can persist for longer periods, especially under anoxic (oxygen-deficient) conditions. researchgate.net However, over time, chemical cleavage processes, along with microbial activity, contribute to their gradual degradation. The sequential loss of organic groups remains the primary pathway, leading to the formation of di- and mono-organotin species and ultimately inorganic tin. researchgate.net

Mobility and Partitioning Behavior in Environmental Compartments

The environmental distribution of this compound is largely determined by its mobility and how it partitions between different environmental compartments, such as water, soil, and sediment.

Sorption to Soils and Sediments

Organotin compounds tend to adsorb readily to soil and sediment particles. tandfonline.com This sorption behavior is a critical factor controlling their concentration in the water column and their bioavailability to aquatic organisms. The extent of sorption is influenced by the properties of the organotin compound itself (such as its hydrophobicity) and the characteristics of the soil or sediment (such as organic carbon content and particle size). mdpi.comnih.gov

Table 2: Factors Influencing the Sorption of Organotin Compounds

| Factor | Influence on Sorption |

| Soil/Sediment Organic Carbon Content | Higher organic carbon content generally leads to increased sorption. nih.gov |

| Particle Size | Smaller particle sizes (higher surface area) can increase sorption. nih.gov |

| pH | Can influence the speciation of the organotin and the surface charge of the sorbent, affecting sorption. nih.gov |

| Salinity | Can affect sorption behavior through changes in ionic strength and speciation. nih.gov |

| Hydrophobicity of the Compound | More hydrophobic compounds tend to sorb more strongly to organic matter. |

Volatility Considerations

Volatility, the tendency of a substance to vaporize, is another factor that can influence the environmental distribution of a chemical. A compound's volatility is often described by its Henry's Law constant, which relates its concentration in the air to its concentration in water. epa.gov

Organotin compounds, in general, are considered to have low vapor pressure, which would suggest low volatility. nih.gov However, some studies have noted that factors like low water solubility and high volatility could impact the bioavailability of related compounds to microbial communities. ifremer.fr Specific data on the volatility of this compound is not widely available in the reviewed literature.

Computational Chemistry and Modeling in Organotin Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organotin compounds. wikipedia.orgcore.ac.uk These methods solve approximations of the Schrödinger equation to determine the electron distribution within a molecule, providing valuable information about molecular geometry, bond energies, and spectroscopic properties. aps.orgrsc.org

For organotin compounds like Ethyltricyclohexyltin, DFT calculations can predict key structural parameters such as the bond lengths and angles around the tin atom. These calculations often employ effective core potentials for the heavy tin atom to account for relativistic effects and to improve computational efficiency. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.net

Table 1: Calculated Structural Parameters for a Model Tetraorganotin Compound (Tetramethyltin) using DFT

| Parameter | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value |

| Sn-C Bond Length (Å) | 2.144 | 2.144 |

| C-Sn-C Bond Angle (°) | 109.47 | 109.5 |

| H-C-H Bond Angle (°) | 108.4 | 108.5 |

Note: Data for Tetramethyltin (B1198279) is presented as a representative example due to the lack of specific published computational data for this compound.

Quantum chemical calculations are also employed to investigate reaction mechanisms involving organotin reagents. acs.org For instance, ab initio computational studies have been used to explore the reaction of organotin enolates with aldehydes, revealing the influence of coordination on the reaction pathway. acs.org These studies can determine the structures of transition states and calculate activation energies, providing a deeper understanding of the factors that control reactivity and selectivity.

Molecular Dynamics Simulations of Organotin Systems

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of organotin systems over time. hilarispublisher.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of molecules, offering insights into conformational changes, diffusion, and interactions with other molecules such as solvents or biological macromolecules. nih.gov

MD simulations are also valuable for studying the behavior of organotin compounds in condensed phases. For example, simulations can model the interactions of organotin compounds with lipid bilayers, providing insights into their membrane-disrupting capabilities, a key aspect of their biological activity. mdpi.com These simulations can track the position and orientation of the organotin molecule relative to the membrane, identifying key interactions that drive its partitioning into the lipid environment. mdpi.com

Table 2: Representative Parameters from a Molecular Dynamics Simulation of a Generic Trialkyltin Compound in a Water Box

| Parameter | Description | Typical Value |

| Simulation Time | Total duration of the simulation | 100 ns |

| Temperature | Controlled temperature of the system | 300 K |

| Pressure | Controlled pressure of the system | 1 atm |

| Force Field | Set of parameters describing interatomic interactions | GROMOS, AMBER, etc. |

| Water Model | Model used to represent water molecules | TIP3P, SPC/E, etc. |

Note: This table provides a general overview of MD simulation parameters. Specific values would be system-dependent.

Computational Approaches to Catalyst Design and Optimization

Organotin compounds have applications as catalysts in various chemical reactions. Computational chemistry plays a crucial role in the design and optimization of these catalysts by providing a molecular-level understanding of the catalytic cycle. tandfonline.com By modeling the interactions between the organotin catalyst, reactants, and intermediates, researchers can identify the key steps that determine the catalyst's efficiency and selectivity. conicet.gov.ar

DFT calculations can be used to map out the potential energy surface of a catalyzed reaction, identifying the lowest energy pathway and the structure of the active catalytic species. nih.gov This information can guide the modification of the catalyst's structure to improve its performance. For example, by altering the alkyl or aryl groups attached to the tin atom, it is possible to tune the electronic and steric properties of the catalyst to enhance its activity or to favor the formation of a desired product. conicet.gov.ar

Computational screening of potential catalyst candidates is another powerful application. tandfonline.com By calculating the properties of a large number of virtual organotin compounds, it is possible to identify promising candidates for experimental synthesis and testing, thereby accelerating the discovery of new and improved catalysts.

Structure-Activity Relationship Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their activity. silae.it While often used in drug discovery to predict biological activity, QSAR can also be applied to model the relationship between the structure of organotin compounds and their non-biological activities, such as their catalytic efficacy or their physical properties. silae.ituu.nlmdpi.com

In the context of organotin catalysts, a QSAR model could be developed to predict the catalytic activity of different organotin compounds based on a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., partial atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices that encode information about the connectivity of the molecule.

For a series of organotin compounds, including derivatives of this compound, a QSAR study would involve:

Data Set Compilation: Gathering experimental data on the activity of interest for a series of related compounds.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound using computational software.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such models can then be used to predict the activity of new, unsynthesized organotin compounds, guiding the design of molecules with desired properties.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Organometallic Compounds

| Descriptor Type | Example Descriptors |

| Electronic | Dipole Moment, HOMO Energy, LUMO Energy, Partial Charges |

| Steric | Molecular Volume, Molecular Surface Area, Molar Refractivity |

| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |

| Quantum Chemical | Total Energy, Enthalpy of Formation |

Note: The selection of descriptors is crucial for building a robust and predictive QSAR model.

Emerging Research Directions and Future Prospects for Ethyltricyclohexyltin

Integration with Sustainable Chemistry Principles

The principles of sustainable and green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, provide a critical framework for evaluating the future of organotin compounds like ethyltricyclohexyltin. nih.govresearchgate.net While organotins have faced scrutiny due to the toxicity of some derivatives, such as tributyltin (TBT), ongoing research aims to develop safer and more environmentally benign alternatives. alsglobal.se

The future of this compound in sustainable chemistry hinges on several key areas of investigation:

Biodegradability and Environmental Fate: A crucial research direction is to understand the environmental degradation pathways of this compound. The bulky cyclohexyl groups may influence its persistence and breakdown products. Research into the microbial and abiotic degradation of this compound will be essential to assess its long-term environmental impact.

Reduced Toxicity by Design: A central tenet of green chemistry is the design of safer chemicals. Future research could focus on modifying the structure of this compound to reduce its inherent toxicity while retaining its desired functionality. This could involve the introduction of specific functional groups that promote degradation into benign substances.

Renewable Feedstocks: The synthesis of this compound traditionally relies on petrochemical-based raw materials. A forward-looking approach would involve exploring synthetic routes that utilize renewable feedstocks, aligning with the principles of a circular economy. researchgate.net

| Property | Value | Source |

| CAS Number | 106376-80-1 | canbipharm.comchemblink.comalfa-chemistry.com |

| Molecular Formula | C₂₀H₃₈Sn | canbipharm.comnih.gov |

| Molecular Weight | 397.23 g/mol | canbipharm.com |

| Appearance | Not specified | |

| Solubility | Insoluble in water (7.2E-8 g/L at 25 °C, calculated) | chemblink.com |

| Refractive Index | 1.54700 (at 20.2 °C) | canbipharm.com |

Development of Next-Generation Organotin Catalysts

Organotin compounds have a long history as effective catalysts in various industrial processes, including the production of polyurethanes, polyesters, and silicones. atamankimya.comlupinepublishers.com Their catalytic activity is often attributed to the Lewis acidity of the tin center. lupinepublishers.com this compound, with its specific steric and electronic properties, presents an interesting candidate for the development of next-generation catalysts.

Key research directions in this area include:

Catalysis in Polymer Chemistry: The bulky cyclohexyl groups of this compound could offer unique selectivity in polymerization reactions. Research could explore its efficacy as a catalyst for ring-opening polymerization of lactones to produce biodegradable polyesters, or in the formation of specialized polyurethanes. atamankimya.com The steric hindrance might influence the polymer's microstructure and properties.

Esterification and Transesterification Reactions: Organotin catalysts are known to be effective in esterification and transesterification reactions. atamankimya.com Investigating the catalytic performance of this compound in these reactions, particularly for the synthesis of specialty chemicals and biofuels, could reveal advantages in terms of reaction rates and yields.

Immobilized Catalysts: To address concerns about catalyst leaching and product contamination, future research could focus on immobilizing this compound onto solid supports. This would create heterogeneous catalysts that are easily separable and recyclable, aligning with green chemistry principles.

| Catalyst Type | Application | Potential Role of this compound |

| Homogeneous Catalyst | Polyurethane foam production, Polyester synthesis | The unique steric hindrance of the cyclohexyl groups could influence polymer properties. |

| Heterogeneous Catalyst | Esterification, Transesterification | Immobilization on a solid support could lead to a recyclable and more sustainable catalyst. |

Exploration of Novel Reaction Platforms

The development of novel reaction platforms, such as continuous flow reactors and microreactors, offers opportunities to enhance the efficiency, safety, and scalability of chemical processes. The use of this compound within these advanced platforms is a promising area for future exploration.

Microwave-Assisted Reactions: The application of microwave irradiation can significantly accelerate reaction rates. Investigating the catalytic activity of this compound under microwave conditions could lead to the development of rapid and efficient synthetic protocols.

Multicomponent Reactions: this compound could serve as a catalyst in multicomponent reactions, where three or more reactants are combined in a single step to form a complex product. This approach is highly atom-economical and aligns with the principles of green chemistry.

Synergistic Approaches in Materials Science with Organotin Components

The incorporation of organotin compounds into polymeric materials can impart a range of desirable properties, including thermal stability, flame retardancy, and antimicrobial activity. This compound, with its distinct chemical structure, could offer unique synergistic effects when combined with other materials.

Polymer Stabilizers: Organotin compounds are widely used as heat stabilizers for polyvinyl chloride (PVC). lupinepublishers.comcore.ac.uk Research into the effectiveness of this compound as a PVC stabilizer, potentially in combination with other additives, could lead to improved performance and longevity of PVC products. The bulky cyclohexyl groups might enhance compatibility with the polymer matrix.

Functional Coatings: The development of functional coatings with enhanced properties is a key area of materials science. This compound could be incorporated into coating formulations to provide improved durability, scratch resistance, or antimicrobial properties.

Hybrid Organic-Inorganic Materials: The creation of hybrid materials by combining organic polymers with inorganic components can lead to materials with novel properties. This compound could act as a molecular bridge or a catalytic component in the synthesis of such hybrid materials, opening up new possibilities in areas like sensors and advanced composites. A recent study highlighted the catalytic potential of organotin-oxometalate polymers in the synthesis of dimethyl carbonate from CO₂, where tricyclohexyltin was one of the investigated precursors. acs.org

| Material Application | Potential Synergistic Effect of this compound |

| PVC Stabilization | Enhanced thermal stability and compatibility due to bulky cyclohexyl groups. |

| Functional Coatings | Improved durability, scratch resistance, and potential biocidal activity. |

| Hybrid Materials | Acting as a molecular linker or in-situ catalyst for creating novel composites. |

Q & A

Q. How can researchers avoid bias when interpreting this compound’s structure-activity relationships?

- Methodological Answer : Implement double-blind data analysis, where the analyst is unaware of sample identities. Pre-register hypotheses and analytical plans in repositories like Open Science Framework. Use orthogonal validation techniques (e.g., NMR + MS) to confirm conclusions. Disclose funding sources and potential conflicts of interest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.